Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-
Description
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenylamino]- (CAS: 62331-46-8) is an azo compound with the molecular formula C₁₇H₁₅Cl₂N₅O₃ and a molecular weight of 408.240 g/mol . Its structure features a propanenitrile backbone substituted with a 2-hydroxyethylamino group, a 3-methylphenyl moiety, and a 2,6-dichloro-4-nitrophenyl azo group. The compound exhibits a LogP value of 4.15, indicating moderate lipophilicity, and is commonly analyzed using reverse-phase HPLC (e.g., Newcrom R1 column) .
Properties
CAS No. |
72928-16-6 |
|---|---|
Molecular Formula |
C18H17Cl2N5O3 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C18H17Cl2N5O3/c1-12-9-13(24(7-8-26)6-2-5-21)3-4-17(12)22-23-18-15(19)10-14(25(27)28)11-16(18)20/h3-4,9-11,26H,2,6-8H2,1H3 |
InChI Key |
FTGDWORKLZCBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The primary synthetic route to this compound involves the formation of the azo linkage via diazotization of a suitable aromatic amine followed by azo coupling with a substituted aniline derivative.
Step 1: Diazotization
- Starting Material: 2,6-dichloro-4-nitroaniline
- Reagents: Sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperature (0–5 °C)
- Outcome: Formation of the corresponding diazonium salt
Step 2: Azo Coupling
- Coupling Partner: 3-methyl-N-(2-hydroxyethyl)aniline or its derivatives
- Conditions: Typically performed in a mildly alkaline medium to facilitate nucleophilic attack by the aniline nitrogen on the diazonium salt
- Result: Formation of the azo bond linking the two aromatic systems
Introduction of the Propanenitrile Group
The amino substituent on the 3-methylphenyl ring is further functionalized by alkylation with a propanenitrile-containing alkyl halide or via nucleophilic substitution.
- Possible Alkylating Agent: 3-bromopropanenitrile or equivalent
- Reaction Conditions: Base-mediated alkylation (e.g., using potassium carbonate or sodium hydride in polar aprotic solvents such as DMF)
- Outcome: Attachment of the propanenitrile group to the amino nitrogen, yielding the target compound
Purification and Isolation
- The crude product is purified by chromatographic techniques, often reverse-phase high-performance liquid chromatography (RP-HPLC), due to the compound’s polarity and azo chromophore.
- Mobile phases typically include mixtures of acetonitrile, water, and acidic modifiers such as phosphoric acid or formic acid for MS compatibility.
- Preparative HPLC can be used to isolate the compound with high purity for analytical or pharmacokinetic applications.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Diazotization | 2,6-dichloro-4-nitroaniline | NaNO2, HCl, 0–5 °C | Diazonium salt of 2,6-dichloro-4-nitroaniline |
| 2 | Azo Coupling | Diazonium salt + 3-methyl-N-(2-hydroxyethyl)aniline | Mildly alkaline medium | Azo compound intermediate |
| 3 | Alkylation (Nucleophilic substitution) | Azo intermediate + 3-bromopropanenitrile | Base (K2CO3/NaH), DMF | Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenylamino]- |
Analytical and Research Data Supporting Preparation
Chromatographic Analysis: The compound is effectively separated and analyzed using RP-HPLC on Newcrom R1 columns with a mobile phase of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for preparative isolation and impurity profiling.
Mass Spectrometry Compatibility: Use of formic acid instead of phosphoric acid in the mobile phase facilitates MS detection, confirming the molecular weight and purity of the compound.
Pharmacokinetic Suitability: The compound’s stability and purity after synthesis and purification have been validated for pharmacokinetic studies, indicating the robustness of the preparation and purification methods.
Considerations and Notes
- The diazotization step requires strict temperature control to avoid decomposition of the diazonium salt.
- The azo coupling reaction’s pH must be carefully controlled to optimize yield and prevent side reactions.
- Alkylation with propanenitrile derivatives needs anhydrous conditions and appropriate bases to avoid hydrolysis or side reactions.
- Purification by RP-HPLC is essential due to the compound’s complex structure and the presence of closely related impurities.
Chemical Reactions Analysis
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenylamino]- undergoes various chemical reactions:
Scientific Research Applications
Dye Industry
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenylamino]- is primarily recognized as a colorant in the textile industry. It is often referred to as Disperse Orange 30, used for dyeing synthetic fibers due to its vibrant color and stability.
- Usage :
Analytical Chemistry
The compound is also utilized in analytical methodologies, particularly in high-performance liquid chromatography (HPLC).
- HPLC Methodology :
- Propanenitrile can be analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid .
- This method is scalable for preparative separations and suitable for pharmacokinetic studies, allowing for the isolation of impurities from complex mixtures.
Case Study 1: HPLC Analysis of Propanenitrile
A study conducted using the Newcrom R1 HPLC column demonstrated effective separation and analysis of Propanenitrile under various conditions. The results indicated that the compound could be efficiently isolated from mixtures, showcasing its utility in both research and industrial applications .
Case Study 2: Environmental Assessment of Disperse Orange 30
The Government of Canada assessed Disperse Orange 30 due to concerns about its environmental impact. The assessment focused on its potential to persist in the environment and accumulate in biological systems, highlighting the need for careful monitoring when used in industrial applications .
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenylamino]- involves its ability to form stable azo bonds. The compound interacts with substrates through its azo and nitrile groups, facilitating various chemical reactions.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The 2-hydroxyethylamino group in the target compound enhances polarity compared to ethyl or phenylamino carbonyl substituents in analogues . The 2,6-dichloro-4-nitrophenyl azo group contributes to higher molecular weight and lipophilicity (LogP 4.15) relative to simpler nitro-substituted analogues (e.g., LogP 4.96 in CAS 15958-27-7) .
Biological and Environmental Impact :
- Cyanazine (CAS 21725-46-2), a triazine-substituted propanenitrile, was banned due to toxicity, highlighting the critical role of substituents in environmental persistence and health risks .
- Thiazolo-pyridine propanenitrile derivatives (e.g., compounds 5 and 6 in ) exhibit anti-inflammatory and antioxidant activities, suggesting that heterocyclic substituents may enhance bioactivity .
Research Findings and Functional Comparisons
Analytical Performance
- HPLC Separation : The target compound and its analogues (e.g., CAS 15958-27-7) are separable via reverse-phase HPLC using Newcrom R1 columns, but retention times vary due to differences in polarity and substituent bulk .
Biological Activity
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenylamino]- (commonly known as Disperse Orange 30) is a synthetic organic compound primarily used as a dye in textiles. Its unique chemical structure, characterized by the presence of azo and nitrile functional groups, facilitates various biological interactions and potential applications in medicinal chemistry.
- Molecular Formula : C18H17Cl2N5O3
- Molecular Weight : 422.3 g/mol
- CAS Number : 72928-16-6
- IUPAC Name : 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile
The biological activity of Propanenitrile involves its ability to form stable azo bonds, which can interact with various biological molecules. The compound's azo and nitrile functionalities allow it to participate in redox reactions and potentially influence cellular processes.
Toxicological Profile
Research indicates that azo dyes, including Propanenitrile, can undergo metabolic reduction in vivo, leading to the formation of aromatic amines which may have toxicological implications. Studies have shown that some azo compounds can exhibit mutagenic properties when metabolized into their respective amines.
Case Studies
- Toxicity Assessment : A study conducted by Health Canada assessed the environmental and health risks associated with Disperse Orange 30. The findings indicated potential concerns regarding bioaccumulation and toxicity to aquatic organisms due to the compound's persistence in the environment .
- Metabolic Fate : Research on the metabolic pathways of azo dyes has demonstrated that Propanenitrile can be biotransformed into various metabolites, some of which may be more toxic than the parent compound. This highlights the importance of understanding its metabolic fate in assessing its safety profile .
Applications in Research
Propanenitrile is not only significant in industrial applications but also serves as a model compound for studying azo dye synthesis and biological interactions:
- Dye Chemistry : It is commonly used in studies focusing on dye synthesis mechanisms and the development of new colorants with improved safety profiles.
- Drug Delivery Systems : Due to its stability and reactivity, research is ongoing to explore its potential use in drug delivery systems where controlled release of therapeutic agents is desired .
Comparative Analysis with Other Azo Compounds
| Compound Name | CAS Number | Molecular Weight | Toxicity |
|---|---|---|---|
| Disperse Orange 30 | 72928-16-6 | 422.3 g/mol | Moderate |
| Disperse Yellow 163 | 5261-31-4 | 421.8 g/mol | High |
| Disperse Orange 61 | 55281-26-0 | 438.4 g/mol | Moderate |
Q & A
Basic Research: What synthetic methodologies are recommended for preparing this azo-functionalized propanenitrile derivative?
Answer:
The compound’s synthesis involves diazonium coupling between aromatic amines and nitrile-containing precursors. Key steps include:
- Diazotization : React 2,6-dichloro-4-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate the diazonium salt.
- Coupling : Introduce the diazonium salt to 3-[(3-methyl-4-aminophenyl)(2-hydroxyethyl)amino]propanenitrile in a polar aprotic solvent (e.g., DMF) at 0–10°C to form the azo linkage .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic Research: What spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
A multi-technique approach is critical:
- FT-IR : Confirm the nitrile group (C≡N stretch at ~2240 cm⁻¹), azo bond (N=N stretch at ~1450–1550 cm⁻¹), and hydroxyl group (broad O-H stretch at ~3200–3400 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.3–2.7 ppm), and hydroxyethyl protons (δ 3.4–4.0 ppm). 2D experiments (COSY, HSQC) clarify connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error using ESI or MALDI sources .
Advanced Research: How can computational chemistry predict the compound’s thermochemical properties?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended:
- Geometry Optimization : Use a 6-311++G(d,p) basis set to model the ground-state structure .
- Thermochemical Analysis : Calculate bond dissociation energies (BDEs) for the azo group and nitrile moiety. Compare with experimental data (e.g., calorimetry) to validate accuracy .
- Reactivity Prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and susceptibility to nucleophilic/electrophilic attacks .
Advanced Research: What environmental degradation pathways are relevant for this compound?
Answer:
Key degradation mechanisms include:
- Atmospheric Oxidation : Reacts slowly with hydroxyl radicals (k_OH ~10⁻¹³ cm³ molecule⁻¹ s⁻¹) to form nitrogen oxides (NOₓ) and nitriles, contributing to tropospheric reactive nitrogen .
- Photolysis : UV exposure (λ >300 nm) cleaves the azo bond, generating aromatic amines (e.g., 2,6-dichloro-4-nitroaniline), which require toxicity assessments .
- Hydrolysis : Test stability in aqueous buffers (pH 2–12) at 25–60°C; monitor nitrile-to-amide conversion via LC-MS .
Advanced Research: How can researchers resolve contradictions in spectral data during structural validation?
Answer:
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positioning .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., replace hydroxyethyl protons with deuterium) to simplify NMR splitting patterns .
- Computational NMR Prediction : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .
Advanced Research: What strategies optimize the compound’s solubility for biological assays?
Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to minimize cytotoxicity. Measure solubility via nephelometry .
- Derivatization : Introduce sulfonate groups (-SO₃H) to the aromatic ring to enhance hydrophilicity. Monitor stability via UV-Vis (λ_max ~450 nm for azo group) .
- Micellar Encapsulation : Test non-ionic surfactants (e.g., Tween-80) to form drug-loaded micelles. Characterize via dynamic light scattering (DLS) .
Advanced Research: How does steric hindrance from the dichloronitrophenyl group affect reactivity?
Answer:
- Kinetic Studies : Compare reaction rates of the compound with less-hindered analogs (e.g., unsubstituted phenylazo derivatives) in nucleophilic substitution or reduction reactions .
- X-ray Crystallography : Resolve bond angles and torsional strain around the azo linkage to quantify steric effects .
- Molecular Dynamics (MD) : Simulate solvent-accessible surface area (SASA) to predict steric barriers to intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
